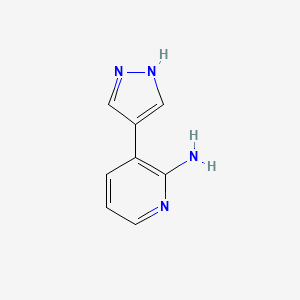

3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

Description

3-(1H-Pyrazol-4-yl)-pyridin-2-ylamine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety via a carbon-carbon bond. This scaffold is of interest in medicinal chemistry, particularly for kinase inhibition, due to its structural similarity to bioactive molecules like crizotinib .

Propriétés

Formule moléculaire |

C8H8N4 |

|---|---|

Poids moléculaire |

160.18 g/mol |

Nom IUPAC |

3-(1H-pyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C8H8N4/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H2,9,10)(H,11,12) |

Clé InChI |

UCJVYJKWMXUOHT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(N=C1)N)C2=CNN=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Crizotinib (PF-02341066)

Structural Differences :

Physicochemical Properties :

Pharmacological Implications :

- Crizotinib’s bulky substituents enhance kinase binding but reduce aqueous solubility. The target compound, lacking these groups, may exhibit improved solubility but reduced potency.

Pyrazolo[3,4-d]pyrimidin-5-ylamine Derivatives

Structural Differences :

Electronic Properties :

- Pyrimidine rings are more electron-deficient than pyridine, altering binding affinities in kinase interactions.

3-(1H-Benzoimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

Structural Differences :

Physicochemical Properties :

- Higher molecular weight (~265 g/mol) due to benzimidazole.

- Methyl substitution on pyrazole may enhance metabolic stability compared to the target compound’s unsubstituted pyrazole .

Data Table: Key Comparisons

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis may mirror methods in , involving coupling of pyrazole and pyridine precursors.

- Isomerization Potential: Pyrazolo-triazolopyrimidines in undergo isomerization under specific conditions, suggesting the target compound’s tautomeric forms should be characterized .

- Data Gaps : Direct experimental data (e.g., LogP, IC50 values) for this compound are absent in the evidence, requiring extrapolation from analogs.

Q & A

Q. What are the common synthetic routes for 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyrazole and pyridine derivatives under catalytic conditions. Key steps include:

- Cross-coupling reactions : Use of transition-metal catalysts (e.g., Pd or Fe-based systems) to join pyrazole and pyridine moieties. For example, Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been shown to enhance reaction efficiency in similar heterocyclic syntheses .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C are often employed to improve solubility and reaction kinetics .

- Yield challenges : Competing side reactions (e.g., over-alkylation) can reduce yields. Statistical design of experiments (DoE) is recommended to identify optimal molar ratios and reaction times .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the pyrazole-pyridine linkage. Pyrazole protons typically appear as singlets in the δ 7.5–8.5 ppm range, while pyridin-2-ylamine protons resonate near δ 6.5–7.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Use C18 columns and acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis of this compound?

Methodological Answer:

- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization or coupling. ICReDD’s framework combines these with experimental data to narrow reaction conditions .

- Machine learning (ML) : Train ML models on existing reaction datasets to predict solvent/catalyst combinations. For example, Bayesian optimization can prioritize high-yield conditions .

Q. What strategies address discrepancies in reported biological activities of pyrazole derivatives like this compound?

Methodological Answer:

- Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., kinases). Compare results across buffer conditions to resolve variability .

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to validate hypothesized binding modes. Cross-reference with crystallographic data from similar compounds .

Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products .

- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life at room temperature. Use DoE to assess interactions between pH, temperature, and ionic strength .

Data Contradiction Resolution

Q. How to resolve conflicting data on catalytic efficiency in synthesis protocols?

Methodological Answer:

- Comparative studies : Replicate reported methods under controlled conditions (e.g., identical catalysts, solvent purity). For example, discrepancies in Fe₂O₃@SiO₂/In₂O₃ performance may arise from nanoparticle size variations .

- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.